molecular formula C7H8ClFN2O2S B8386248 N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide

N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide

Cat. No.: B8386248
M. Wt: 238.67 g/mol
InChI Key: SPXRLAXQPXSBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide is a useful research compound. Its molecular formula is C7H8ClFN2O2S and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClFN2O2S

Molecular Weight

238.67 g/mol

IUPAC Name

N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide

InChI

InChI=1S/C7H8ClFN2O2S/c8-4-14(12,13)11-5-1-2-6(9)7(10)3-5/h1-3,11H,4,10H2

InChI Key

SPXRLAXQPXSBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)CCl)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 12.5 g of iron powder (223 mmol) and 16 mL of an aqueous solution of acetic acid (8%) was heated to 80° C., and a solution of 6 g of I -chloro-N-(4-fluoro-3-nitrophenyl)methanesulfonamide (22.3 mmol) in 20 mL of glacial acetic acid and 22 mL ethyl acetate was added dropwise to the mixture. After heating for 1.5 h the reaction mixture was filtered through a pad of Celite® and washed with 200 mL of ethyl acetate and water (twice with 25 mL). The organic phase was separated, dried (MgSO4), filtered and concentrated under reduced pressure to yield 5 g (94%) of the title compound as a solid melting at 128-129° C.
Quantity
22.3 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 12.5 g of iron powder (223 mmol) and 16 mL of an aqueous solution of acetic acid (8%) was heated to 80° C., and a solution of 6 g of 1-chloro-N-(4-fluoro-3-nitrophenyl)methanesulfonamide (22.3 mmol) in 20 mL of glacial acetic acid and 22 mL ethyl acetate was added dropwise to the mixture. After heating for 1.5 h the reaction mixture was filtered through a pad of Celite® and washed with 200 mL of ethyl acetate and water (twice with 25 mL). The organic phase was separated, dried (MgSO4), filtered and concentrated under reduced pressure to yield 5 g (94%) of the title compound as a solid melting at 128-129° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.